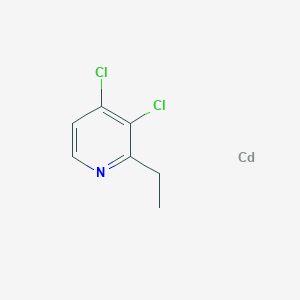
Cadmium;3,4-dichloro-2-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium;3,4-dichloro-2-ethylpyridine is a chemical compound that combines cadmium, a transition metal, with an organic moiety, 3,4-dichloro-2-ethylpyridine
準備方法
The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
化学反応の分析
Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The chlorine atoms in the 3,4-dichloro-2-ethylpyridine moiety can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学的研究の応用
Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.
Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.
Industry: Used in the development of materials and catalysts for various industrial processes.
作用機序
The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .
類似化合物との比較
Cadmium;3,4-dichloro-2-ethylpyridine can be compared with other cadmium-containing compounds and pyridine derivatives:
Cadmium chloride: A simpler cadmium compound used in various industrial applications.
3,4-dichloropyridine: A related organic compound without the cadmium component.
Cadmium sulfate: Another cadmium compound with different chemical properties and applications.
The uniqueness of this compound lies in its combination of cadmium with a chlorinated pyridine moiety, offering distinct chemical and biological properties .
特性
CAS番号 |
116086-43-2 |
|---|---|
分子式 |
C7H7CdCl2N |
分子量 |
288.45 g/mol |
IUPAC名 |
cadmium;3,4-dichloro-2-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3; |
InChIキー |
UYOOYUNHTQQJLN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CC(=C1Cl)Cl.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


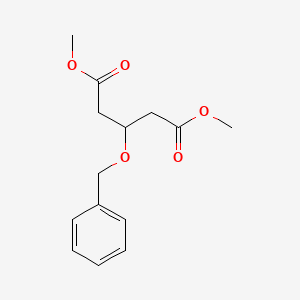
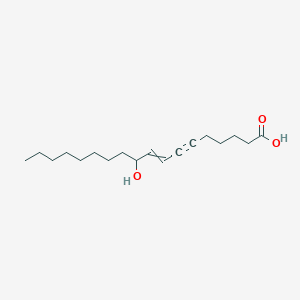
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
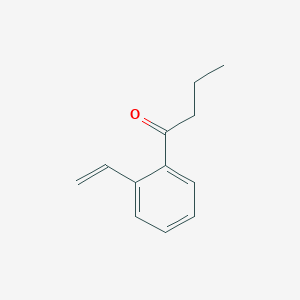

![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
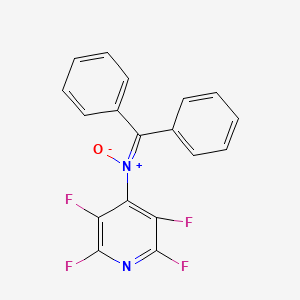
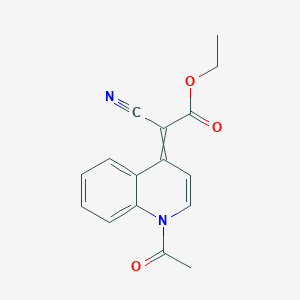
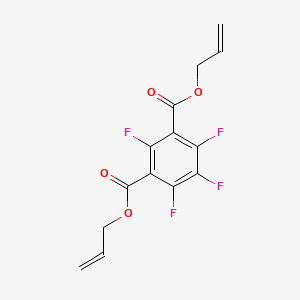
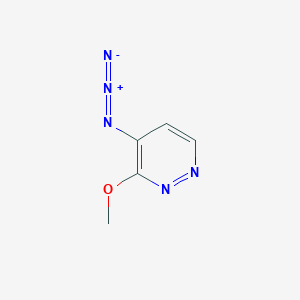
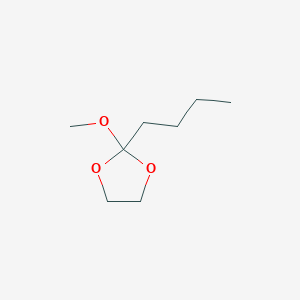
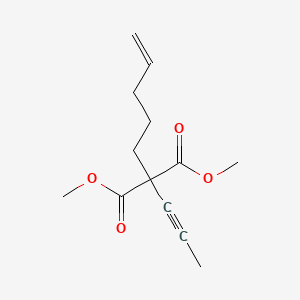

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
